

Application Notes and Protocols for In Vivo Studies of CP-135807

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Compound of Interest

Compound Name: CP-135807
CAS No.: 151272-90-1
Cat. No.: B125412

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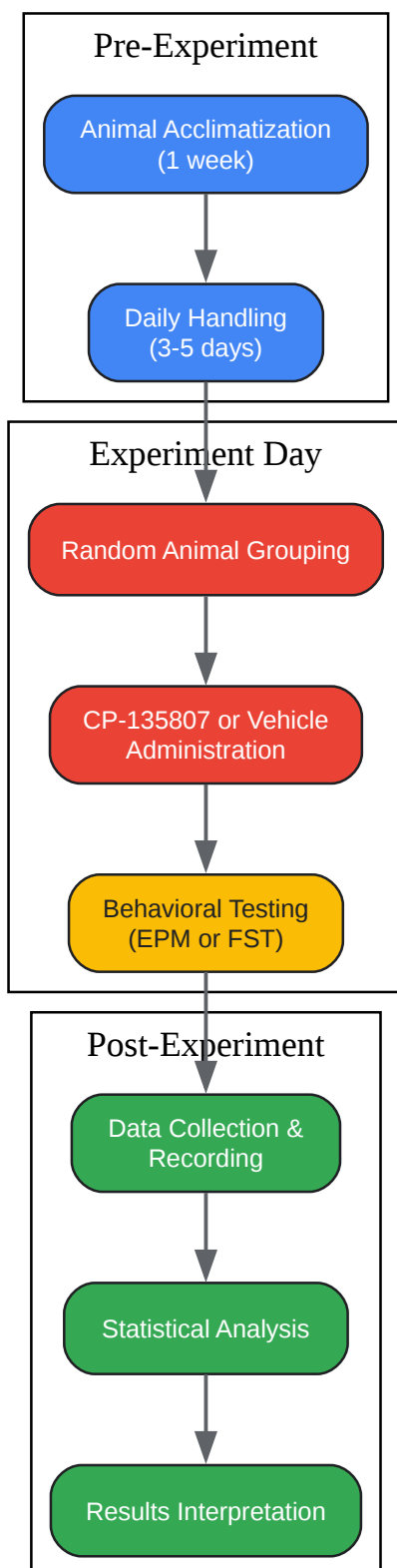
These application notes provide a comprehensive overview and detailed experimental protocols for conducting in vivo studies with **CP-135807**, a selective 5-HT1D receptor agonist. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound in rodent models.

Introduction to CP-135807

CP-135807 is a potent and selective agonist for the serotonin 1D (5-HT1D) receptor.[1][2] As a terminal 5-HT autoreceptor agonist, it dose-dependently decreases extracellular serotonin levels.[1][2] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmitter release and is implicated in various physiological and pathological processes within the central nervous system.[3] Due to its mechanism of action, **CP-135807** is a valuable tool for investigating the role of the 5-HT1D receptor in conditions such as anxiety and depression.

Signaling Pathway of 5-HT1D Receptor

The 5-HT_{1D} receptor is coupled to an inhibitory G-protein (G_{ai}). Upon agonist binding, such as with **CP-135807**, the activated G_{ai} subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.



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